1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea
描述
属性
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17-9-13(21-18(24)20-12-3-5-19-6-4-12)11-22(17)14-1-2-15-16(10-14)26-8-7-25-15/h1-6,10,13H,7-9,11H2,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIODQOVWXTXWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea typically involves multi-step organic reactions:
Formation of the pyrrolidine ring: Starting from commercially available precursors, the pyrrolidine ring is formed via cyclization reactions involving suitable reactants like amines and diketones under controlled conditions.
Integration of the benzo dioxin structure: Using directed ortho-metalation or other directed synthesis techniques, the dioxin structure can be fused onto the pyrrolidine ring.
Attachment of the pyridine moiety: Pyridine derivatives can be coupled using reagents such as palladium catalysts in cross-coupling reactions.
Final urea formation: The final step involves the coupling of the intermediate compounds with isocyanates to form the urea linkage, under conditions that favor urea formation, such as in the presence of appropriate bases or catalysts.
Industrial Production Methods
While specific industrial methods for large-scale production of this compound might be proprietary, general principles involve optimizing the reaction conditions mentioned above to suit batch or continuous processing. This includes ensuring the reactions have high yield, purity, and are cost-effective.
化学反应分析
Types of Reactions
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like hydrogen peroxide or permanganates, potentially modifying the dioxin or pyrrolidinone components.
Reduction: It may be reduced using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield alcohol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyridine or the benzo dioxin rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The products depend heavily on the reaction type. For example:
Oxidation products: might include quinones or modified aromatic compounds.
Reduction products: might include primary or secondary alcohols or amines.
Substitution products: could include halogenated or alkylated derivatives.
科学研究应用
Antimicrobial Properties
Recent studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit antimicrobial properties. For instance, compounds bearing similar structural motifs have been tested against a range of bacterial strains. The effectiveness of these compounds can be quantified using minimum inhibitory concentration (MIC) assays. Although specific data on 1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is limited, related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold has been explored in various studies. These compounds have been tested for their ability to inhibit cancer cell proliferation in vitro. For example, derivatives have shown promising results against non-small cell lung adenocarcinoma cell lines. The cytotoxicity profiles are often compared to established chemotherapeutic agents such as cisplatin .
Case Study 1: Antimicrobial Screening
A study investigated a series of 2,3-dihydrobenzo[b][1,4]dioxin derivatives for their antimicrobial activity against multidrug-resistant bacterial strains. The results indicated that certain modifications to the structure significantly enhanced antibacterial efficacy. For instance, compounds with hydrazone or azole functionalities demonstrated improved activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, various derivatives were synthesized and evaluated for their cytotoxic effects on A549 lung cancer cells. The results indicated that some derivatives exhibited significant cytotoxicity at concentrations lower than those required for standard chemotherapy drugs .
Summary Table of Biological Activities
| Compound | Activity Type | Tested Organisms/Cell Lines | Observed Effects |
|---|---|---|---|
| Compound A | Antimicrobial | S. aureus | MIC = 64 µg/mL |
| Compound B | Anticancer | A549 cells | IC50 = 10 µM |
| Compound C | Antimicrobial | E. coli | MIC = 128 µg/mL |
作用机制
Molecular Targets and Pathways
The exact mechanism of action depends on its application but typically involves:
Enzyme inhibition or activation: By binding to the active or allosteric sites of enzymes.
Receptor modulation: It can mimic or block the action of natural ligands at receptor sites.
Signal transduction pathways: Altering pathways through phosphorylation or dephosphorylation of target proteins.
相似化合物的比较
Comparison with Structurally Similar Compounds
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea (CAS: 894034-24-3)
- Structural Differences: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin and pyrrolidinone core but substitutes the pyridin-4-yl group with two 2-methoxyethyl chains on the urea nitrogen.
- Impact on Properties :
- Molecular Weight : Higher at 436.5 g/mol (vs. 354.4 g/mol), likely reducing membrane permeability.
- Solubility : The hydrophilic 2-methoxyethyl groups may enhance aqueous solubility compared to the aromatic pyridine substituent in the primary compound.
- Applications : The absence of an aromatic nitrogen (pyridine) might limit π-π stacking interactions, altering target specificity .
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
- Structural Differences: Incorporates a triazole ring and a 3-nitrophenyl group instead of the dihydrobenzo[d]dioxin-pyrrolidinone core.
- Biological Activity: Triazole-containing ureas are known for antimicrobial and anticancer properties, suggesting divergent applications compared to the dihydrobenzo[d]dioxin-based compound .
Electroluminescent Compounds (e.g., DDPB, CDDPI)
- Structural Overlap : Compounds like DDPB and CDDPI share the 2,3-dihydrobenzo[b][1,4]dioxin moiety but replace the urea group with imidazole or carbazole units.
- Functional Contrast: Optoelectronic Properties: These materials exhibit deep-blue electroluminescence (e.g., CDDPI: CIEy 0.07, external quantum efficiency 2.01%) due to strong orbital-coupling transitions. Applications: Used in OLEDs as hosts for phosphorescent emitters, highlighting a stark contrast in utility (materials science vs.
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core Similarities : Contains a pyrrolidine-derived heterocycle but fused with an imidazo[1,2-a]pyridine system.
- Synthesis: Prepared via one-pot reactions, suggesting scalable manufacturing compared to the primary compound’s undefined synthetic route .
生物活性
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a dihydrobenzo[dioxin] moiety, a pyrrolidine ring, and a pyridine group. This unique combination of functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing similar structures exhibit significant anticancer properties. For instance, research has shown that compounds with urea linkages can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited cytostatic activity against pancreatic cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell survival .
Antimicrobial Activity
The antimicrobial potential of similar urea derivatives has been well-documented. Compounds with structural similarities to this compound have shown effectiveness against various bacterial strains. For example, studies indicate that certain urea derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Urea Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 31.25 µg/mL |
| Compound B | E. coli | 62.5 µg/mL |
| Compound C | A. baumannii | 40 µg/mL |
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Kinases: Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer progression.
- Antibacterial Mechanisms: The disruption of bacterial cell wall synthesis and interference with protein synthesis are common mechanisms observed in related antimicrobial agents.
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary studies suggest that compounds within this class may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety margins .
常见问题
Basic Research Questions
Q. What are the established synthetic routes and characterization methods for this compound?
- Synthesis : The compound is synthesized via multi-step reactions, typically involving coupling of the dihydrobenzo[b][1,4]dioxin and pyrrolidinone moieties with a pyridinyl urea group. Key steps include:
- Formation of the pyrrolidin-3-yl intermediate via cyclization.
- Urea bond formation using carbodiimide coupling agents under anhydrous conditions (e.g., DMF as solvent, room temperature to 60°C) .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and urea (N-H) functional groups .
Q. What structural features contribute to its biological activity?
- The dihydrobenzo[b][1,4]dioxin moiety enhances lipophilicity and membrane permeability.
- The 5-oxopyrrolidin-3-yl group provides conformational rigidity, optimizing target binding.
- The pyridin-4-yl urea segment facilitates hydrogen bonding with enzymatic active sites (e.g., PARP1) .
Q. What are the primary biological targets and associated assays?
- PARP1 Inhibition : The compound exhibits potential as a PARP1 inhibitor, validated via:
- In vitro enzymatic assays : Measures inhibition of PARP1-mediated NAD+ consumption.
- Cell-based assays : Evaluates potentiation of DNA damage (e.g., synergy with temozolomide in cancer cell lines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?
- Methodology :
- Analog synthesis : Modify substituents on the dihydrodioxin (e.g., electron-withdrawing groups) or pyridine ring (e.g., meta-substitutions).
- Biological evaluation : Compare IC₅₀ values across analogs in PARP1/2 inhibition assays.
- Computational docking : Predict binding affinities using molecular dynamics simulations (e.g., AutoDock Vina) .
- Key Findings :
- Substitutions at the pyrrolidinone carbonyl position reduce off-target effects on PARP2 .
Q. How can contradictory data in biological assays be resolved?
- Case Example : Discrepancies in IC₅₀ values between enzymatic and cell-based assays may arise from differences in cellular uptake or metabolic stability.
- Resolution Strategies :
- Orthogonal assays : Use surface plasmon resonance (SPR) to validate direct target engagement.
- Metabolic profiling : Assess stability in liver microsomes or plasma.
- Permeability assays : Conduct Caco-2 or PAMPA studies to evaluate transport efficiency .
Q. What computational tools are recommended for mechanistic studies?
- Molecular Dynamics (MD) Simulations : Explore binding kinetics and conformational changes in PARP1’s catalytic domain.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the active site.
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
